![molecular formula C12H13FO4 B1396586 Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate CAS No. 188182-79-8](/img/structure/B1396586.png)
Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate
Overview
Description
Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is a chemical compound with the molecular formula C12H15FO3 . It has a molecular weight of 226.24 g/mol .
Molecular Structure Analysis
The molecular structure of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate can be represented by the InChI stringInChI=1S/C12H15FO3/c1-3-16-12(14)7-5-9-4-6-10(15-2)8-11(9)13/h4,6,8H,3,5,7H2,1-2H3
. The compound’s structure is further described by its Canonical SMILES string CCOC(=O)CCC1=C(C=C(C=C1)OC)F
. Physical And Chemical Properties Analysis
Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate has several computed properties. It has a molecular weight of 226.24 g/mol, an XLogP3-AA of 2.4, and a topological polar surface area of 35.5 Ų . It has no hydrogen bond donors, four hydrogen bond acceptors, and six rotatable bonds .Scientific Research Applications
Molecular Interaction and Structural Analysis
Research highlights the unique C⋯π interaction of non-hydrogen bond type in compounds like Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate. This interaction is rationalized by ab initio computations and is important due to its electrostatic nature and rarity, suggesting potential applications in molecular design and structural analysis (Zhang et al., 2012).
Enantioselective Reduction
The compound has been used in studies involving enantioselective reduction . Rhizopus species, particularly Rhizopus arrhizus and Rhizopus nivius, have been employed to reduce Ethyl 3-aryl-3-oxopropanoates to their corresponding (S)-alcohols, demonstrating the compound's role in chiral synthesis and enantioselective processes (Salvi & Chattopadhyay, 2006).
Analytical Chemistry and Drug Development
The compound is involved in the establishment of a quantitative bioanalytical method for an acetylcholinesterase inhibitor. This method is crucial for quantitative measurement and includes physicochemical characterization and in vitro metabolite profiling, indicating its significance in analytical chemistry and drug development (Nemani et al., 2018).
Polymer Science and Materials Engineering
Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is referenced in the synthesis and styrene copolymerization of novel trisubstituted ethylenes. This involves the preparation and characterization of various ethylenes and their copolymerization with styrene, highlighting the compound's relevance in polymer science and materials engineering (Awadallah et al., 2021).
Crystallography and Solid-State Chemistry
The compound is also utilized in crystal structure and Hirshfeld surface analysis, providing insights into molecular geometry and intermolecular interactions. This information is valuable in crystallography and solid-state chemistry, aiding in the understanding of molecular assembly and network formation (Cheng et al., 2022).
Future Directions
properties
IUPAC Name |
ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO4/c1-3-17-12(15)7-11(14)9-5-4-8(16-2)6-10(9)13/h4-6H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBQJGFCDJXLLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=C(C=C1)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40706837 | |
Record name | Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40706837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate | |
CAS RN |
188182-79-8 | |
Record name | Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40706837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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